molecular formula C25H23NO4 B2581850 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid CAS No. 282525-05-7

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid

Cat. No. B2581850
CAS RN: 282525-05-7
M. Wt: 401.462
InChI Key: XALWLSKRFCZNFL-UHFFFAOYSA-N
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Description

“4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid” is a chemical compound. It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This indicates that the compound contains a fluorenyl group attached to a carbonyl group, which is further connected to an amino group and a phenylbutanoic acid group.


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C20H21NO5 and it has a molecular weight of 355.38 . The compound’s structure can be represented by the SMILES string COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants, upon enzymatic activation, facilitate the creation of homogeneous aqueous nanotube dispersions under both constant and physiological conditions. This approach not only enhances the dispersibility of CNTs but also opens up new avenues for their application in biological systems and materials science (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues

The compound has been employed in the synthesis of oligomers derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, leading to efficient production of oligomers varying in length. This application demonstrates the versatility of the compound in synthesizing complex biological molecules, which could have implications in drug development and the study of biological systems (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis

The compound has played a crucial role in solid phase peptide synthesis (SPPS), acting as a protecting group for amino acids. This application is pivotal in the field of peptide synthesis, enabling the production of peptides with complex structures. The development of such peptides has significant implications for therapeutic applications and the study of protein-protein interactions (Fields & Noble, 2009).

Development of Antiinflammatory Agents

A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have shown a broad spectrum of antiinflammatory activity. These compounds exhibit promising therapeutic potential for inflammatory diseases, highlighting an important biomedical application of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid derivatives. Their mechanism of action, including the inhibition of T-lymphocyte activation and leukocyte infiltration, provides valuable insights into novel antiinflammatory therapies (Burch et al., 1991).

Synthesis of Polyamide Nucleic Acids (PNAs)

The compound's derivatives have been used in the synthesis of polyamide nucleic acids (PNAs), demonstrating its utility in nucleic acid chemistry. The use of 9-Fluorenylmethoxycarbonyl (Fmoc) protected building blocks for PNAs synthesis showcases the adaptability of the compound in facilitating the production of nucleic acid analogues, which are crucial for genetic research and therapeutic applications (Breipohl et al., 1996).

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLSKRFCZNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282525-05-7
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid
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